molecular formula C16H23ClN2O2S B2605425 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2194848-92-3

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2605425
CAS No.: 2194848-92-3
M. Wt: 342.88
InChI Key: LDKKOSFJFHFSLW-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a synthetic organic compound characterized by its unique chemical structure, which includes a diazepane ring substituted with a 5-chloro-2-methylphenylsulfonyl group and a cyclobutyl group

Preparation Methods

The synthesis of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the 5-chloro-2-methylphenylsulfonyl chloride: This intermediate is prepared by reacting 5-chloro-2-methylphenol with chlorosulfonic acid under controlled conditions.

    Cyclobutylation: The cyclobutyl group is introduced through a cyclobutylation reaction, often involving cyclobutyl bromide and a suitable base.

    Diazepane ring formation: The final step involves the formation of the diazepane ring by reacting the sulfonyl chloride intermediate with a suitable diamine, such as 1,4-diaminobutane, under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioate derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, where its chemical properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Additionally, the diazepane ring may facilitate binding to specific receptors or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane can be compared with other similar compounds, such as:

    1-((5-Chloro-2-methylphenyl)sulfonyl)-4-phenyl-1,4-diazepane: This compound differs by having a phenyl group instead of a cyclobutyl group, which may affect its chemical reactivity and biological activity.

    1-((5-Chloro-2-methylphenyl)sulfonyl)-4-methyl-1,4-diazepane: The presence of a methyl group instead of a cyclobutyl group can lead to differences in steric hindrance and electronic properties, influencing the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)sulfonyl-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S/c1-13-6-7-14(17)12-16(13)22(20,21)19-9-3-8-18(10-11-19)15-4-2-5-15/h6-7,12,15H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKKOSFJFHFSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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